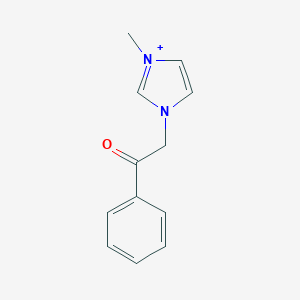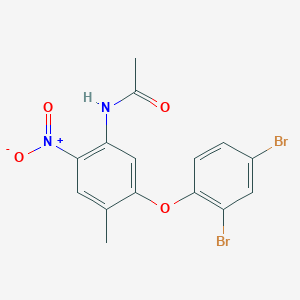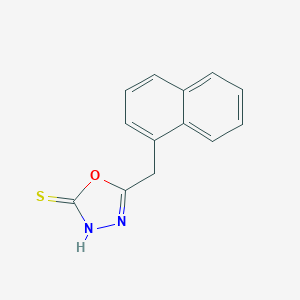
4-(2-Chloronicotinamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloronicotinamido)butanoic acid is an organic compound with the molecular formula C10H11ClN2O3 This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a carbonyl group, which is further linked to a butyric acid moiety through an amide bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloronicotinamido)butanoic acid typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-3-pyridinecarboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 4-aminobutyric acid in the presence of a base such as triethylamine to form the desired amide product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(2-Chloronicotinamido)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
4-(2-Chloronicotinamido)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Chloronicotinamido)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The pyridine ring and the amide bond play crucial roles in binding to the active sites of target molecules, thereby affecting their function.
相似化合物的比较
- 4-[(2-Bromo-pyridine-3-carbonyl)amino]butyric acid
- 4-[(2-Fluoro-pyridine-3-carbonyl)amino]butyric acid
- 4-[(2-Methyl-pyridine-3-carbonyl)amino]butyric acid
Comparison:
- Uniqueness: The presence of the chlorine atom in 4-(2-Chloronicotinamido)butanoic acid imparts unique reactivity and binding properties compared to its analogs with different substituents.
- Reactivity: The chlorine atom can be selectively substituted, providing a versatile platform for further chemical modifications.
- Binding Affinity: The compound’s binding affinity to specific targets can vary based on the nature of the substituent on the pyridine ring, making it a valuable tool in structure-activity relationship studies.
属性
IUPAC Name |
4-[(2-chloropyridine-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7(3-1-5-12-9)10(16)13-6-2-4-8(14)15/h1,3,5H,2,4,6H2,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXSSTMISMBXPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
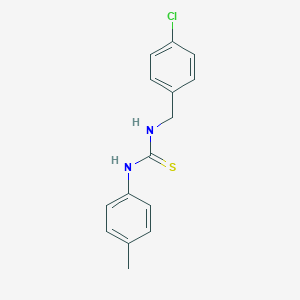
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide](/img/structure/B374020.png)
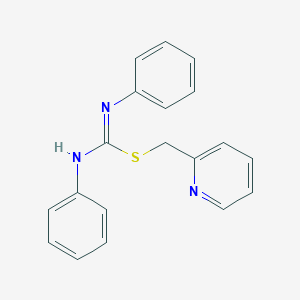
![Thiochromeno[2,3-b]pyridin-5-one](/img/structure/B374022.png)
![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)
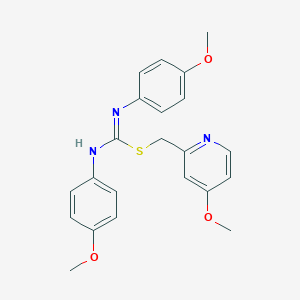
![{2-[(3,4-dimethoxyphenyl)sulfanyl]phenyl}-N,N-dimethylmethanamine](/img/structure/B374030.png)
![1-[3-(Trifluoromethyl)phenyl]piperazine](/img/structure/B374031.png)
![[1,1'-Biphenyl]-4-carboxylic acid [3ar-[3aa,4a(E),5b,6aa]]-4-[4-(3-chlorophenoxy)-3-oxo-1-butenyl]hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B374033.png)
![[4-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374036.png)
![[(3aR,4R,5R,6aS)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374038.png)
